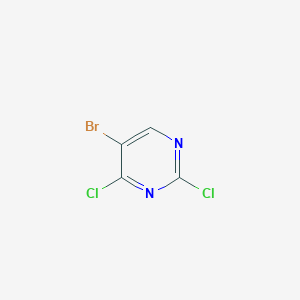







|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=O)[NH:4][C:5](=O)[NH:6][CH:7]=1.[ClH:10].O=P(Cl)(Cl)[Cl:13]>>[Br:1][C:2]1[C:3]([Cl:13])=[N:4][C:5]([Cl:10])=[N:6][CH:7]=1
|


|
Name
|
|
|
Quantity
|
30 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(NC(NC1)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 days
|
|
Duration
|
4 d
|
|
Type
|
CUSTOM
|
|
Details
|
During this time the reaction contents
|
|
Type
|
CUSTOM
|
|
Details
|
Excess POCl3 was removed by distillation at atmospheric pressure
|
|
Type
|
DISTILLATION
|
|
Details
|
Continued distillation at reduced pressure
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=NC(=NC1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |